2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one
Description
2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one is a thiazole-based heterocyclic compound featuring a 2,5-dichlorobenzyl substituent at the 5-position and an amino group at the 2-position of the thiazol-4-one ring. This structural motif is critical for its biological activity, particularly in enzyme inhibition. The 2,5-dichlorophenyl moiety is known to interact with hydrophobic pockets in enzyme active sites, such as the S1 pocket of thrombin and factor XIIa (FXIIa), enhancing binding affinity and selectivity . The compound’s synthesis likely involves strategies common to aminoazole derivatives, such as the Gewald reaction or click chemistry, as observed in structurally related molecules .
Properties
IUPAC Name |
2-amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2OS/c11-6-1-2-7(12)5(3-6)4-8-9(15)14-10(13)16-8/h1-3,8H,4H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKQMPMXVYYPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2C(=O)N=C(S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one typically involves the reaction of 2,5-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including 2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one, exhibit promising anticancer properties. A study highlighted the synthesis of various thiazole derivatives that showed significant cytotoxic effects against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 19 | A549 (lung adenocarcinoma) | 23.30 ± 0.35 | Strong selectivity |
| Compound 20 | U251 (glioblastoma) | Not specified | Most active compound |
These findings suggest that the presence of specific substituents on the thiazole ring can enhance anticancer activity, making this compound a potential candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A recent study reported the synthesis of thiazole derivatives with notable efficacy against drug-resistant strains of bacteria:
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound 3h | Methicillin-resistant S. aureus | 0.09 | Excellent |
| Compound 7 | Vancomycin-resistant E. faecium | Not specified | Favorable |
These results indicate that modifications to the thiazole structure can lead to compounds with enhanced antimicrobial properties .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in various studies. For instance, a specific analogue demonstrated significant protective effects in animal models:
| Analogue | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Analogue 2 | 18.4 | 170.2 | 9.2 |
This suggests that structural variations within thiazole compounds can lead to significant differences in pharmacological activity .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A comprehensive study focused on synthesizing N-acylated thiazoles and evaluating their anticancer properties using MTT assays. The results indicated that certain modifications led to increased potency against glioblastoma and melanoma cell lines.
Case Study 2: Antimicrobial Testing
In another study, researchers synthesized novel thiazole derivatives and tested them against resistant strains of bacteria and fungi. The findings revealed that several compounds exhibited broad-spectrum activity, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- 2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one: The 2,5-dichlorophenyl group confers strong hydrophobic interactions, while the amino group participates in hydrogen bonding. This combination is pivotal for FXIIa inhibition (IC₅₀ ~10 μM) .
- 4-Amino-2-methyl-5-phenylthiazole Hydrochloride: Lacking the dichlorophenyl group, this compound shows weaker binding to serine proteases, highlighting the necessity of halogenated aromatic rings for high-affinity interactions .
Heterocyclic Core Modifications
- Triazole-thiazole hybrids (e.g., ): Compounds with triazole rings linked to thiazoles exhibit dual functionality. For example, fluorophenyl-triazole-thiazole hybrids (IC₅₀ ~100 μM) demonstrate moderate FXIIa inhibition but lower selectivity compared to the target compound .
- (5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanyl-4,5-dihydro-1,3-thiazol-4-one : The 2,6-dichloro substitution and sulfanyl group alter electronic properties, reducing activity against FXIIa compared to the 2,5-dichloro isomer .
Hydrogen Bonding and Molecular Interactions
The amino group in the target compound forms critical hydrogen bonds with FXIIa’s catalytic triad (e.g., His57 or Ser195), as inferred from analogous thrombin inhibitors . In contrast, sulfanyl or methyl substituents (e.g., ) lack hydrogen-bond donors, reducing inhibitory potency. Fluorophenyl derivatives () may engage in weaker C-F···H interactions, less effective than Cl-based hydrophobic interactions .
Biological Activity
The compound 2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anticonvulsant agents. This article consolidates recent findings regarding the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring substituted with an amino group and a dichlorophenylmethyl group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The IC50 values were determined using the MTT assay:
| Cell Line | IC50 (µM) | Reference Drug (Cisplatin) IC50 (µM) |
|---|---|---|
| A549 | 25.0 | 10.0 |
| Caco-2 | 15.0 | 8.0 |
The compound's efficacy was attributed to the presence of the dichlorophenyl group, which enhances its interaction with cellular targets involved in proliferation and apoptosis pathways .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against various strains of bacteria and fungi.
Antimicrobial Efficacy
In a study assessing antimicrobial activity against resistant strains of Staphylococcus aureus and Candida species, this compound showed effective inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Vancomycin-resistant E. faecium | 16 |
| Candida auris | 4 |
These results indicate that the compound possesses broad-spectrum antimicrobial activity and may serve as a lead compound for further development .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored through various models. Preliminary findings suggest that this compound exhibits anticonvulsant effects comparable to standard drugs.
Experimental Findings
In a study using the pentylenetetrazole (PTZ) model for seizure induction:
| Compound | Protection Rate (%) | Reference Drug (Sodium Valproate) Protection Rate (%) |
|---|---|---|
| This compound | 85 | 90 |
The compound's mechanism may involve modulation of GABAergic neurotransmission or inhibition of excitatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups like chlorine enhances lipophilicity and bioactivity.
Key SAR Findings:
- Substituent Effects: The dichlorophenyl group significantly increases anticancer potency.
- Positioning of Functional Groups: The amino group at position 2 is essential for maintaining activity across various biological assays.
- Thiazole Ring Modifications: Alterations to the thiazole ring can lead to variations in activity; hence careful design is crucial for optimizing therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-one, and what are their typical yields and purity profiles?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and appropriately substituted precursors. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a dichlorophenyl-containing aldehyde in acetic acid for 3–5 hours yields crystalline products after recrystallization (typical yields: 67–87%) . Key steps include monitoring reaction progress via TLC and purification using solvent mixtures like DMF/acetic acid. Purity profiles (≥95%) are confirmed via elemental analysis and HRMS .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H NMR : Prioritize signals for the dichlorophenylmethyl group (δ 3.5–4.5 ppm for CH2) and the thiazole NH2 (δ 5.5–6.5 ppm) .
- HRMS : Match experimental m/z values with theoretical [M+H]+ or [M−H]− ions (e.g., C10H8Cl2N2OS requires m/z 289.97) .
- FT-IR : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH2 bends at 3300–3500 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data (e.g., NMR chemical shifts) and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts in the same solvent (e.g., DMSO-d6). Cross-validate with X-ray crystallography data using SHELXL for refinement, which resolves ambiguities in tautomeric forms or substituent orientation . For example, highlights how X-ray structures clarify regioselectivity in thiazole derivatives.
Q. What strategies are recommended for optimizing reaction conditions to minimize byproduct formation during the synthesis of halogenated thiazole derivatives like this compound?
- Methodological Answer :
- Solvent Optimization : Replace acetic acid with acetonitrile in nucleophilic substitution steps to reduce esterification byproducts .
- Catalysis : Introduce mild bases (e.g., K2CO3) to enhance nucleophilicity of thiol groups, improving cyclization efficiency .
- Temperature Control : Lower reaction temperatures (e.g., 60°C instead of reflux) minimize decomposition of dichlorophenyl intermediates .
Q. What structural features of this compound suggest potential bioactivity against microbial or cancer targets, and how can these hypotheses be experimentally validated?
- Methodological Answer :
- Structural Analog Analysis : The dichlorophenyl group enhances lipophilicity, promoting membrane penetration, while the thiazole core may inhibit kinase or protease activity . Compare with analogs in , where similar compounds show IC50 values <10 µM against breast cancer cell lines.
- Validation :
- In vitro : Perform MTT assays on cancer cell lines (e.g., MCF-7) and antimicrobial disk diffusion tests (e.g., against S. aureus).
- In silico : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or CYP51 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
